
5,6-Diaminopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diaminopyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the class of diaminopyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyrimidine-4-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with a suitable carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diaminopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
5,6-Diaminopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Diaminopyrimidine-4-carboxamide involves the inhibition of HPK1, a serine/threonine kinase that negatively regulates T cell receptor signaling. By inhibiting HPK1, the compound enhances T cell activation and cytokine production, leading to improved immune response against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many antibacterial and anticancer agents.
5-Aminoimidazole-4-carboxamide: An intermediate in purine biosynthesis with potential therapeutic applications.
Uniqueness
5,6-Diaminopyrimidine-4-carboxamide is unique due to its specific inhibition of HPK1, which makes it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H7N5O |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-2-3(5(8)11)9-1-10-4(2)7/h1H,6H2,(H2,8,11)(H2,7,9,10) |
Clave InChI |
AOVJXSNODSKXRY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


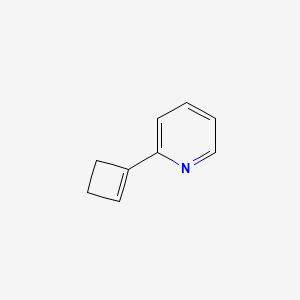
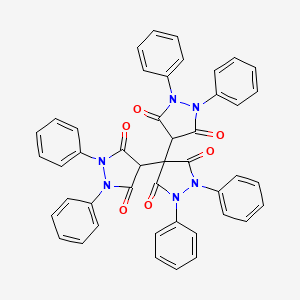
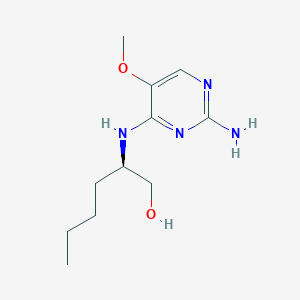
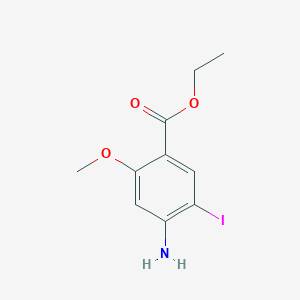
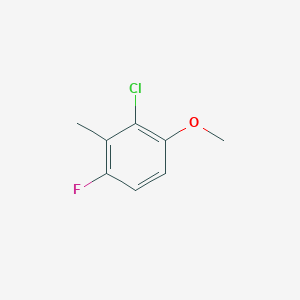
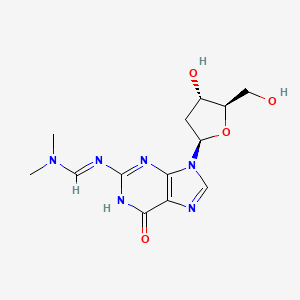
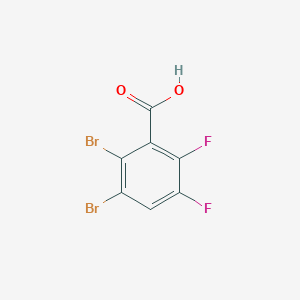
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
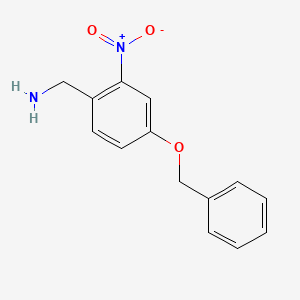
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
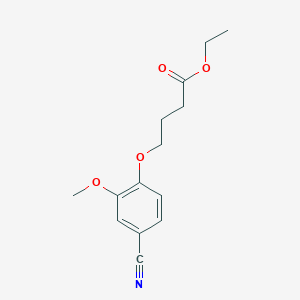
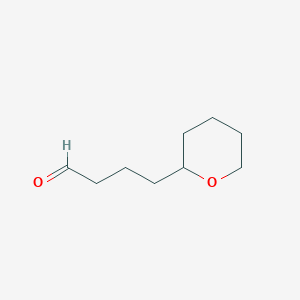
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
